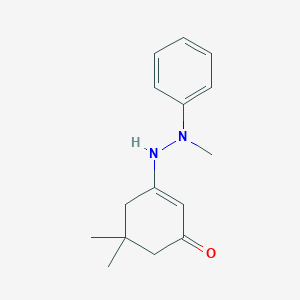
5,5-Dimethyl-3-(2-methyl-2-phenylhydrazinyl)cyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethyl-3-(2-methyl-2-phenylhydrazinyl)cyclohex-2-en-1-one is an organic compound that serves as an intermediate in various chemical syntheses. This compound is particularly notable for its role in the Fischer-indole synthesis, a key step in the production of certain pharmaceuticals, including the antiemetic drug Ondansetron .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-(2-methyl-2-phenylhydrazinyl)cyclohex-2-en-1-one typically involves the reaction of 2-methyl-2-phenylhydrazine with 5,5-dimethylcyclohex-2-en-1-one under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is then purified using standard techniques like recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Analyse Des Réactions Chimiques
Types of Reactions
5,5-Dimethyl-3-(2-methyl-2-phenylhydrazinyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles such as halides, cyanides, and amines are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction produces alcohols or amines .
Applications De Recherche Scientifique
5,5-Dimethyl-3-(2-methyl-2-phenylhydrazinyl)cyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It plays a crucial role in the synthesis of drugs like Ondansetron, which is used to treat nausea and vomiting.
Mécanisme D'action
The mechanism of action of 5,5-Dimethyl-3-(2-methyl-2-phenylhydrazinyl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s hydrazinyl group can form stable complexes with metal ions, which can then participate in various catalytic processes. Additionally, the compound’s structure allows it to act as a nucleophile in substitution reactions, facilitating the formation of new chemical bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,5-Dimethyl-3-(phenylamino)cyclohex-2-en-1-one
- 2-Methyl-5-(1-methylethenyl)-2-cyclohexen-1-one
- 1-Methyl-2,5-pyrrolidinedione
- (1S,2R,5R)-5-Methyl-2-(1-methylethyl)cyclohexanol
Uniqueness
What sets 5,5-Dimethyl-3-(2-methyl-2-phenylhydrazinyl)cyclohex-2-en-1-one apart from similar compounds is its specific role in the Fischer-indole synthesis and its unique electronic structure. The delocalization of π-electrons along the N(8)-N(7)-C(3)=C(2)-C(1)=O backbone enhances its stability and reactivity, making it a valuable intermediate in various chemical processes .
Propriétés
Numéro CAS |
114640-90-3 |
|---|---|
Formule moléculaire |
C15H20N2O |
Poids moléculaire |
244.33 g/mol |
Nom IUPAC |
5,5-dimethyl-3-(2-methyl-2-phenylhydrazinyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C15H20N2O/c1-15(2)10-12(9-14(18)11-15)16-17(3)13-7-5-4-6-8-13/h4-9,16H,10-11H2,1-3H3 |
Clé InChI |
DSVBAUWDNFSWEV-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=CC(=O)C1)NN(C)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



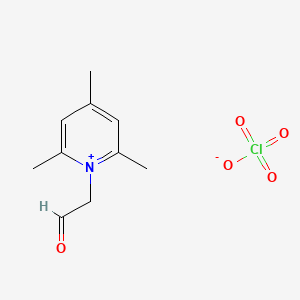
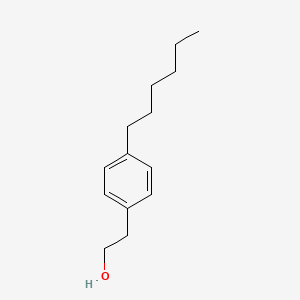
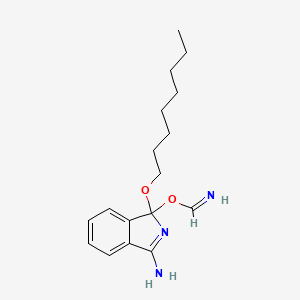
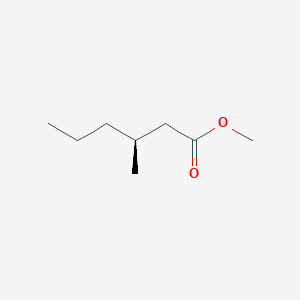

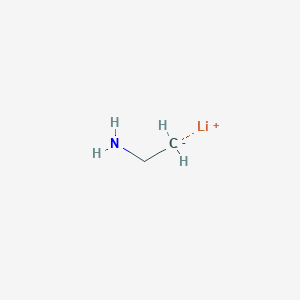
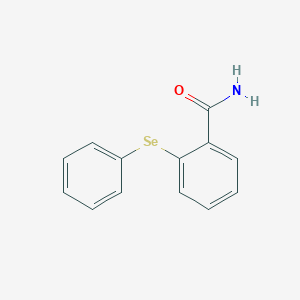
![6,11-Dihydro-5H-pyrido[2,3-a]carbazole](/img/structure/B14293717.png)

![5-Phenyl-2H,5H-[1]benzopyrano[3,4-e][1,3]oxazine-2,4(3H)-dione](/img/structure/B14293753.png)

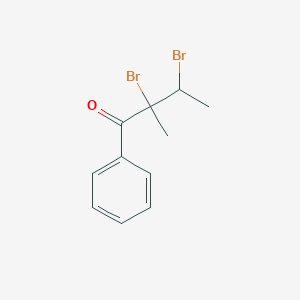
![4-(3-{4-[2-(Diphenylmethoxy)ethyl]piperazin-1-yl}propyl)aniline](/img/structure/B14293773.png)
